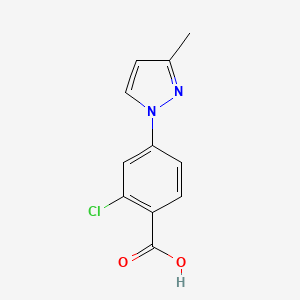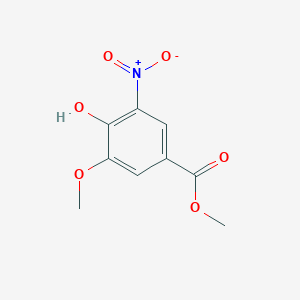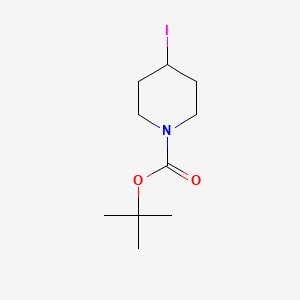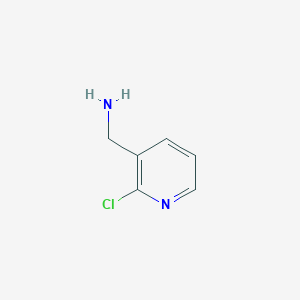
3-(4-Carboethoxyphenyl)-2-methyl-1-propene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Carboethoxyphenyl)-2-methyl-1-propene is an organic compound with the molecular formula C14H18O2 It is a derivative of phenylpropene, characterized by the presence of a carboethoxy group attached to the phenyl ring and a methyl group on the propene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Carboethoxyphenyl)-2-methyl-1-propene typically involves the following steps:
Esterification: The starting material, p-nitrobenzoic acid, undergoes esterification to form ethyl p-nitrobenzoate.
Catalytic Hydrogenation: Ethyl p-nitrobenzoate is then subjected to catalytic hydrogenation to yield ethyl p-aminobenzoate.
Condensation Reaction: Ethyl p-aminobenzoate undergoes a two-step condensation reaction with appropriate reagents to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification and hydrogenation processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and minimize environmental impact. The use of green chemistry principles, such as recycling solvents and reducing waste, is also emphasized .
Chemical Reactions Analysis
Types of Reactions
3-(4-Carboethoxyphenyl)-2-methyl-1-propene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are commonly employed
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Nitro, bromo, and sulfonic acid derivatives
Scientific Research Applications
3-(4-Carboethoxyphenyl)-2-methyl-1-propene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other materials
Mechanism of Action
The mechanism of action of 3-(4-Carboethoxyphenyl)-2-methyl-1-propene involves its interaction with specific molecular targets and pathways. For instance, in photodynamic therapy, derivatives of this compound can generate reactive oxygen species (ROS) upon light irradiation, leading to cellular damage and apoptosis in targeted cells. The molecular targets include cellular membranes, proteins, and nucleic acids, which are affected by the generated ROS .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Carboethoxyphenyl)-1-propene
- 2-Bromo-3-(4-carboethoxyphenyl)-1-propene
- 3-(4-Carboethoxyphenyl)-2-chloro-1-propene
Uniqueness
3-(4-Carboethoxyphenyl)-2-methyl-1-propene is unique due to its specific structural features, such as the presence of both a carboethoxy group and a methyl group on the propene chain
Properties
IUPAC Name |
ethyl 4-(2-methylprop-2-enyl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-4-15-13(14)12-7-5-11(6-8-12)9-10(2)3/h5-8H,2,4,9H2,1,3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWGPVBBWNVSYNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)CC(=C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30448411 |
Source


|
| Record name | 3-(4-carboethoxyphenyl)-2-methyl-1-propene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30448411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
514821-16-0 |
Source


|
| Record name | 3-(4-carboethoxyphenyl)-2-methyl-1-propene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30448411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
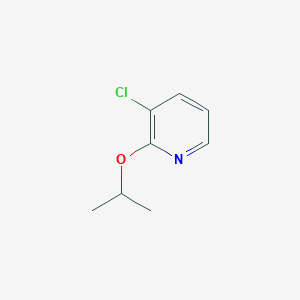

![3-Oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carbaldehyde](/img/structure/B1311292.png)


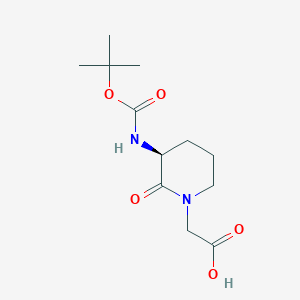

![Ethyl 2-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B1311314.png)
